molecular formula C15H16N2O2S B11992208 2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide

2,5-dimethyl-N'-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide

Cat. No.: B11992208
M. Wt: 288.4 g/mol
InChI Key: LQIIUOLZXOQVCW-CXUHLZMHSA-N
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Description

2,5-dimethyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide is a complex organic compound with a unique structure that includes a furan ring, a carbohydrazide group, and a methylsulfanyl-substituted phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-dimethyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide typically involves the reaction of 2,5-dimethylfuran-3-carbohydrazide with 4-(methylsulfanyl)benzaldehyde under specific conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and a catalyst, such as acetic acid, to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5-dimethyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The methylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,5-dimethyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.

Mechanism of Action

The mechanism of action of 2,5-dimethyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form hydrogen bonds and interact with various enzymes and receptors. These interactions can lead to changes in cellular processes, such as inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

    2,5-dimethylfuran-3-carbohydrazide: Lacks the methylsulfanyl-substituted phenyl group.

    4-(methylsulfanyl)benzaldehyde: Lacks the furan and carbohydrazide groups.

    N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}carbohydrazide: Lacks the 2,5-dimethylfuran group.

Uniqueness

2,5-dimethyl-N’-{(E)-[4-(methylsulfanyl)phenyl]methylidene}furan-3-carbohydrazide is unique due to its combination of a furan ring, a carbohydrazide group, and a methylsulfanyl-substituted phenyl group. This unique structure imparts specific chemical and biological properties that are not found in the individual components or other similar compounds.

Properties

Molecular Formula

C15H16N2O2S

Molecular Weight

288.4 g/mol

IUPAC Name

2,5-dimethyl-N-[(E)-(4-methylsulfanylphenyl)methylideneamino]furan-3-carboxamide

InChI

InChI=1S/C15H16N2O2S/c1-10-8-14(11(2)19-10)15(18)17-16-9-12-4-6-13(20-3)7-5-12/h4-9H,1-3H3,(H,17,18)/b16-9+

InChI Key

LQIIUOLZXOQVCW-CXUHLZMHSA-N

Isomeric SMILES

CC1=CC(=C(O1)C)C(=O)N/N=C/C2=CC=C(C=C2)SC

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)NN=CC2=CC=C(C=C2)SC

Origin of Product

United States

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